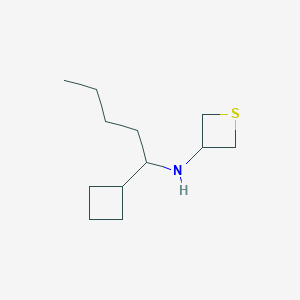

N-(1-Cyclobutylpentyl)thietan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H23NS |

|---|---|

Molecular Weight |

213.38 g/mol |

IUPAC Name |

N-(1-cyclobutylpentyl)thietan-3-amine |

InChI |

InChI=1S/C12H23NS/c1-2-3-7-12(10-5-4-6-10)13-11-8-14-9-11/h10-13H,2-9H2,1H3 |

InChI Key |

RLCDUKIBJYAYEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1CCC1)NC2CSC2 |

Origin of Product |

United States |

Synthetic Strategies for N 1 Cyclobutylpentyl Thietan 3 Amine and Analogues

Retrosynthetic Analysis of N-(1-Cyclobutylpentyl)thietan-3-amine

A retrosynthetic analysis of this compound suggests a primary disconnection at the carbon-nitrogen bond of the secondary amine. This approach logically breaks the molecule down into two key synthons: the thietane-3-amine core and a 1-cyclobutylpentyl electrophile. The most straightforward synthetic strategy would involve the alkylation of thietane-3-amine with a suitable 1-cyclobutylpentyl halide or sulfonate.

Alternatively, a reductive amination pathway could be envisioned, disconnecting the target molecule to thietan-3-amine (B45257) and 1-cyclobutylpentan-1-one. This approach offers the advantage of utilizing a ketone precursor for the side chain, which may be more readily accessible.

A third, less direct, disconnection could involve the formation of the thietane (B1214591) ring as a later step in the synthesis, potentially from a precursor already containing the N-(1-cyclobutylpentyl)amino moiety. However, the initial C-N bond disconnection represents the most convergent and likely most efficient route.

Targeted Synthesis of the Thietane-3-amine Core Structure

The synthesis of the thietane-3-amine core is a critical step. Thietanes are four-membered heterocyclic compounds containing a sulfur atom, and their synthesis can be challenging due to ring strain. nih.govbeilstein-journals.orgwikipedia.org

Established Methodologies for Thietane Ring Formation

Several methods have been established for the construction of the thietane ring. nih.gov A common approach involves the cyclization of 1,3-difunctionalized propane (B168953) derivatives. wikipedia.org For instance, the reaction of 1,3-dihalopropanes with a sulfide (B99878) source, such as sodium sulfide, can yield the thietane ring, although this method is more suitable for substituted derivatives. beilstein-journals.org

Another effective strategy is the intramolecular nucleophilic substitution of a 3-halopropylthiol or a related precursor. This method often provides better control over the cyclization process. The reaction of epichlorohydrin (B41342) with hydrogen sulfide or a protected thiol can also lead to the formation of a thietan-3-ol, a key intermediate for thietane-3-amine. nih.gov

More recent methods include photochemical [2+2] cycloadditions and ring expansion reactions of thiiranes. nih.govacs.org These advanced techniques can offer access to highly functionalized thietane derivatives.

| Method | Precursors | Reagents | Key Features |

| Double Nucleophilic Displacement | 1,3-Dihalopropanes | Sodium Sulfide | A traditional and straightforward method. beilstein-journals.orgwikipedia.org |

| Intramolecular Cyclization | 3-Halo-1-propanethiols | Base | Generally provides good yields and control. |

| From Epichlorohydrin | Epichlorohydrin, H₂S | Base | Leads to the formation of thietan-3-ol. nih.gov |

| [2+2] Photocycloaddition | Alkenes, Thiocarbonyls | Light | Useful for constructing substituted thietanes. researchgate.net |

| Ring Expansion | Thiiranes | Rhodium Carbenoids | A modern approach for functionalized thietanes. acs.org |

Amine Functionalization Approaches at the Thietane Moiety

Once the thietane ring is formed, the introduction of the amine group at the 3-position is the next crucial step. If the synthesis proceeds through thietan-3-ol, a common intermediate, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent.

Alternatively, thietan-3-one (B1315229) can be subjected to reductive amination. This one-pot reaction with ammonia or an ammonium (B1175870) salt and a reducing agent, such as sodium cyanoborohydride, can directly yield thietane-3-amine. This method is often efficient and avoids the isolation of potentially unstable intermediates.

Recent literature also describes methods for the direct synthesis of 3-amino thietanes and their derivatives, which could provide a more streamlined approach. researchgate.net

Synthesis of the 1-Cyclobutylpentyl Side Chain

The synthesis of the 1-cyclobutylpentyl side chain requires the construction of the cyclobutane (B1203170) ring and the attachment of the pentyl group.

Construction of the Cyclobutyl Ring System

The formation of four-membered rings can be synthetically challenging. pharmacy180.com Photochemical [2+2] cycloadditions of alkenes are a powerful tool for the construction of cyclobutane rings. baranlab.orgorganic-chemistry.org For example, the cycloaddition of two ethylene (B1197577) molecules or their derivatives can yield a cyclobutane structure.

Another classical approach is the intramolecular cyclization of 1,4-dihalobutanes with a reducing agent. The use of malonic ester synthesis followed by cyclization with a dihalide is also a well-established method for creating substituted cyclobutane rings. pharmacy180.com More recent advances in catalysis have provided new routes to cyclobutane-containing natural products. rsc.org

| Method | Starting Materials | Key Transformation | Advantages |

| [2+2] Photocycloaddition | Alkenes | Formation of two new C-C bonds | High efficiency for certain substrates. baranlab.orgorganic-chemistry.org |

| Intramolecular Cyclization | 1,4-Dihalobutanes | Reductive coupling | A classical and reliable method. |

| Malonic Ester Synthesis | Diethyl malonate, 1,3-dihalopropane | Alkylation followed by cyclization | Allows for the introduction of substituents. pharmacy180.com |

Stereoselective Alkylation and Coupling Reactions

With the cyclobutane ring in place, the pentyl group can be introduced. If starting from cyclobutanone (B123998), a Grignard reaction with pentylmagnesium bromide would yield 1-pentylcyclobutanol. This alcohol can then be converted to the corresponding halide or sulfonate for subsequent coupling reactions.

Alternatively, if a cyclobutyl precursor with a suitable activating group is available, a coupling reaction, such as a Kumada or Suzuki coupling, could be employed to attach the pentyl chain.

For the final assembly of the target molecule, a key step is the formation of the C-N bond between the thietane-3-amine core and the 1-cyclobutylpentyl side chain. As mentioned in the retrosynthetic analysis, this can be achieved through direct N-alkylation of thietane-3-amine with a 1-halocyclobutylpentane. This is a standard method for the synthesis of secondary amines. organic-chemistry.org

Reductive amination of cyclobutyl pentyl ketone with thietane-3-amine provides an alternative and often milder route. This reaction is typically carried out in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).

Recent developments in catalysis have also enabled novel methods for the synthesis of chiral alkyl amines, which could be relevant if stereocontrol is desired. chemrxiv.orgresearchgate.net

Convergent and Divergent Synthetic Routes for this compound

Convergent Synthesis:

A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then coupled in a late-stage reaction. For this compound, a logical convergent strategy involves the synthesis of thietan-3-amine and 1-cyclobutylpentan-1-one, followed by their coupling via reductive amination.

Synthesis of Thietan-3-amine: This precursor can be prepared from 1,3-dihalopropanes or related synthons through cyclization with a sulfide source, followed by introduction of the amino group. A common method involves the reaction of epichlorohydrin with a sulfur nucleophile to form thietan-3-ol, which can then be converted to the corresponding amine.

Synthesis of 1-Cyclobutylpentan-1-one: This ketone can be synthesized via the acylation of cyclobutane with valeryl chloride or a related acylating agent under Friedel-Crafts conditions or through the oxidation of 1-cyclobutylpentan-1-ol.

Reductive Amination: The final coupling of thietan-3-amine and 1-cyclobutylpentan-1-one can be achieved using a variety of reducing agents, such as sodium triacetoxyborohydride or sodium cyanoborohydride. This reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the target secondary amine.

Divergent Synthesis:

A divergent strategy begins with a common intermediate that is elaborated into a variety of target molecules. For the synthesis of this compound and its analogues, a divergent approach could commence from thietan-3-one.

Reductive Amination from Thietan-3-one: Thietan-3-one can be reacted with a diverse library of primary amines, including 1-cyclobutylpentylamine, under reductive amination conditions to generate a range of N-substituted thietan-3-amines. This approach is highly efficient for creating structural diversity in the N-substituent.

Synthesis of 1-Cyclobutylpentylamine: This key amine intermediate can be prepared from cyclobutyl cyanide via Grignard addition of a butylmagnesium halide followed by reduction of the resulting imine. Alternatively, it can be synthesized from cyclobutanecarboxaldehyde (B128957) through a Wittig reaction with a butyl phosphonium (B103445) ylide, followed by reduction and amination of the resulting alkene.

| Synthetic Route | Key Intermediates | Final Step | Advantages | Disadvantages |

| Convergent | Thietan-3-amine, 1-Cyclobutylpentan-1-one | Reductive Amination | High overall yield, independent optimization of fragment synthesis. | Requires synthesis of two advanced intermediates. |

| Divergent | Thietan-3-one, 1-Cyclobutylpentylamine | Reductive Amination | Efficient for analogue synthesis, readily available starting ketone. | Yields can vary depending on the amine used. |

Derivatization Strategies for Structural Modification of this compound Analogues

The modular nature of the synthetic routes to this compound allows for extensive derivatization to explore structure-activity relationships. Modifications can be introduced at the thietane nitrogen, within the cyclobutylpentyl moiety, and by controlling the stereochemistry of the molecule.

The secondary amine of the parent compound is a prime site for modification.

N-Alkylation/N-Arylation: The nitrogen can be further alkylated or arylated using a variety of electrophiles, such as alkyl halides, aryl halides (via Buchwald-Hartwig amination), or aldehydes/ketones (via reductive amination). This allows for the introduction of a wide range of substituents to probe the steric and electronic requirements of the binding pocket.

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can provide the corresponding amides and sulfonamides. These modifications can alter the hydrogen bonding capacity and electronic properties of the nitrogen atom.

Urea and Carbamate Formation: Treatment with isocyanates or chloroformates can yield ureas and carbamates, respectively. These functional groups can introduce additional hydrogen bond donors and acceptors.

| Modification | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| N-Arylation | Aryl halide, Palladium catalyst | Tertiary Arylamine |

| N-Acylation | Acyl chloride, Base | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Carbamate Formation | Chloroformate, Base | Carbamate |

The cyclobutylpentyl group offers several positions for structural variation.

Cycloalkyl Ring Size: The cyclobutyl ring can be replaced with other cycloalkyl groups (e.g., cyclopropyl, cyclopentyl, cyclohexyl) by starting with the corresponding cycloalkyl ketone or amine in the convergent or divergent synthesis, respectively. This allows for an investigation of the impact of ring size and conformation on activity.

Alkyl Chain Length and Branching: The pentyl chain can be shortened, lengthened, or branched by employing different Grignard reagents in the synthesis of the 1-cycloalkylalkylamine intermediate. For instance, using propylmagnesium bromide instead of butylmagnesium bromide would lead to a propyl side chain.

Introduction of Functional Groups: Functional groups can be incorporated into the cyclobutylpentyl moiety. For example, using a functionalized Grignard reagent or starting from a functionalized cyclobutanone could introduce hydroxyl, ester, or cyano groups. These groups can serve as handles for further derivatization or as probes for specific interactions.

The carbon atom bearing the cyclobutyl and pentyl groups is a stereocenter. The synthesis of stereochemically pure enantiomers of this compound is crucial for understanding its biological activity, as different enantiomers often exhibit distinct pharmacological profiles.

Asymmetric Synthesis of 1-Cyclobutylpentylamine: The stereochemistry of the final compound can be controlled by the asymmetric synthesis of the 1-cyclobutylpentylamine intermediate. This can be achieved through several methods:

Chiral auxiliaries: Attaching a chiral auxiliary to cyclobutanecarboxylic acid before the addition of the butyl group can direct the stereochemical outcome.

Asymmetric catalysis: Asymmetric reduction of the imine formed from 1-cyclobutylpentan-1-one and a nitrogen source using a chiral catalyst can provide the amine in high enantiomeric excess.

Resolution of Racemates: If a racemic synthesis is performed, the resulting enantiomers of this compound can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent followed by fractional crystallization.

The synthetic accessibility of single enantiomers can be more challenging and costly than the racemic synthesis. However, the potential for improved potency and a better side-effect profile often justifies the additional synthetic effort. The choice between asymmetric synthesis and resolution will depend on the efficiency and scalability of each approach for the specific target molecule.

Structure Activity Relationship Sar Studies on N 1 Cyclobutylpentyl Thietan 3 Amine Derivatives

General Principles of SAR Applied to Amine Derivatives

Amine functional groups are ubiquitous in pharmaceuticals, playing a pivotal role in molecular interactions with biological targets. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, and in its protonated state, as a hydrogen bond donor. This dual capacity allows amines to form strong and specific interactions with receptor pockets, often anchoring a ligand to its target.

The biological activity of amine derivatives is profoundly influenced by several factors:

Basicity (pKa): The basicity of the amine nitrogen dictates its ionization state at physiological pH. A protonated, cationic amine can form strong ionic bonds with negatively charged residues in a receptor, such as aspartic or glutamic acid. The degree of ionization affects not only receptor binding but also pharmacokinetic properties like solubility and membrane permeability.

Steric Hindrance: The size and shape of the substituents attached to the nitrogen atom can significantly impact binding affinity. Bulky substituents may enhance selectivity by fitting into specific hydrophobic pockets or, conversely, cause steric clashes that prevent binding.

Systematic modifications of the groups attached to the amine nitrogen are a cornerstone of SAR studies. Altering the size, shape, and electronic properties of these substituents allows medicinal chemists to probe the topology of the binding site and optimize interactions. For instance, in many classes of bioactive amines, a clear relationship exists between the nature of the N-substituent and the observed biological response.

Elucidation of Key Pharmacophoric Elements in N-(1-Cyclobutylpentyl)thietan-3-amine

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, the key pharmacophoric elements can be inferred from its structural components.

The central thietan-3-amine (B45257) moiety likely serves as the primary anchoring point. The nitrogen atom is a key hydrogen bond acceptor/donor and, when protonated, a positive ionizable feature. The sulfur atom in the thietane (B1214591) ring, with its lone pairs of electrons, can also participate in hydrogen bonding or other non-covalent interactions.

The N-(1-Cyclobutylpentyl) group contributes significantly to the molecule's steric bulk and lipophilicity. This large, non-polar substituent is likely to interact with a hydrophobic pocket within a target receptor. The specific arrangement of the cyclobutyl and pentyl groups creates a unique three-dimensional shape that can influence binding affinity and selectivity.

A hypothetical pharmacophore model for this compound and its derivatives would likely include:

A positive ionizable feature (the protonated amine).

One or more hydrogen bond acceptors/donors (the amine nitrogen and potentially the thietane sulfur).

A significant hydrophobic feature defined by the cyclobutylpentyl substituent.

The spatial relationship between these features is critical. The distance and orientation between the ionizable amine and the hydrophobic group, dictated by the covalent bonds and conformational flexibility, will be a key determinant of biological activity.

Systematic Structural Modifications and Their Biological Implications

To explore the SAR of this compound, systematic structural modifications of its different components would be necessary. The following subsections discuss the potential biological implications of such modifications.

Conformational Analysis and Bioactive Conformation

The three-dimensional shape of a molecule, or its conformation, is crucial for its interaction with a biological target. For this compound, several conformational factors are at play:

Thietane Ring Puckering: The four-membered thietane ring is not planar and exists in a puckered conformation. The position of the amino group (axial or equatorial) on this ring will influence its orientation relative to the rest of the molecule.

Rotation around Single Bonds: There is considerable rotational freedom around the C-N bond connecting the pentyl chain to the thietane amine and the C-C bonds within the pentyl chain.

Computational modeling and experimental techniques like NMR spectroscopy are often used to determine the preferred conformations of a molecule. researchgate.netnih.govnih.gov Identifying the "bioactive conformation," the specific shape the molecule adopts when bound to its target, is a primary goal of SAR studies. It is likely that only a subset of the possible low-energy conformations of this compound is responsible for its biological activity.

Influence of Cyclobutyl Ring Substitutions

The cyclobutane (B1203170) ring is a valuable structural motif in medicinal chemistry, often used to introduce conformational constraint and improve metabolic stability. nih.govresearchgate.net Modifications to the cyclobutyl ring in this compound could have significant effects:

Introduction of Substituents: Adding substituents to the cyclobutyl ring can alter its lipophilicity, polarity, and steric profile. For example, a hydroxyl or methoxy (B1213986) group could introduce a new hydrogen bonding interaction, potentially increasing affinity. A methyl group could enhance hydrophobic interactions. The position and stereochemistry of these substituents would be critical. nih.gov

Ring Size Variation: Replacing the cyclobutyl ring with a cyclopentyl or cyclohexyl ring would alter the steric bulk and conformational flexibility of the N-substituent. Such changes can be used to probe the size of the hydrophobic pocket in the target receptor. In some cases, spirocyclic systems involving the cyclobutane ring have been shown to be crucial for potency. nih.gov

| Modification | Potential Biological Implication |

| Introduction of a polar substituent (e.g., -OH) | May introduce new hydrogen bonding interactions, potentially increasing affinity and altering solubility. |

| Introduction of a non-polar substituent (e.g., -CH3) | May enhance hydrophobic interactions within the binding pocket. |

| Ring expansion (e.g., to cyclopentyl) | Increases steric bulk and may lead to a better or worse fit in the receptor's hydrophobic pocket. |

| Ring contraction (e.g., to cyclopropyl) | Decreases steric bulk, which could be beneficial if the binding pocket is small. |

This table presents hypothetical outcomes based on general principles of medicinal chemistry.

Role of the Thietane Ring System and its Substitutions

The thietane ring, a four-membered heterocycle containing a sulfur atom, has gained increasing attention in medicinal chemistry. nih.gov It can serve as a bioisostere for other cyclic systems and can influence a molecule's physicochemical properties.

Oxidation State of Sulfur: The sulfur atom in the thietane ring can exist in different oxidation states: sulfide (B99878), sulfoxide (B87167), and sulfone. These modifications dramatically alter the polarity and hydrogen bonding capacity of the ring. For example, thietane-1,1-dioxides have been investigated for their potential antidepressant activity. researchgate.net

Ring Substitutions: Adding substituents to the carbon atoms of the thietane ring can modulate its interaction with the target. For instance, a methyl group on the thietane ring could provide an additional hydrophobic contact point.

Bioisosteric Replacement: The thietane ring could be replaced with other four-membered rings like oxetane (B1205548) or azetidine, or with larger rings like tetrahydrothiophene (B86538), to evaluate the role of the sulfur atom and the ring size on activity.

| Modification | Potential Biological Implication |

| Oxidation of sulfur to sulfoxide or sulfone | Increases polarity and hydrogen bonding potential, which could alter binding affinity and pharmacokinetic properties. |

| Substitution on the thietane ring | Can introduce new steric or electronic interactions with the target receptor. |

| Replacement with an oxetane ring | Removes the sulfur atom, which can help determine its importance in binding, and introduces a hydrogen bond accepting oxygen. |

| Replacement with a tetrahydrothiophene ring | Increases ring size and flexibility, which can probe the spatial requirements of the binding site. |

This table presents hypothetical outcomes based on general principles of medicinal chemistry.

Impact of the Pentyl Chain Length and Branching

The pentyl chain in this compound is a key contributor to the molecule's lipophilicity and its interaction with hydrophobic regions of a receptor.

Chain Length: Varying the length of the alkyl chain is a common strategy in SAR studies. Shortening or lengthening the pentyl chain (e.g., to a butyl or hexyl chain) would directly impact the molecule's ability to span a hydrophobic pocket. There is often an optimal chain length for maximal activity.

Branching: Introducing or altering branching in the pentyl chain can fine-tune the steric fit of the molecule in the binding site. For example, moving the point of attachment of the cyclobutyl group along the chain or introducing methyl groups at different positions would create a series of analogs with different shapes.

Introduction of Unsaturation: Incorporating a double or triple bond in the pentyl chain would introduce rigidity and alter the geometry of the substituent, which could lead to a more defined interaction with the target.

| Modification | Potential Biological Implication |

| Shortening the pentyl chain (e.g., to butyl) | May result in a loss of hydrophobic interactions and decreased affinity if the binding pocket is large. |

| Lengthening the pentyl chain (e.g., to hexyl) | Could lead to improved hydrophobic interactions if the pocket can accommodate the longer chain, or a decrease in affinity due to steric clash. |

| Introducing branching (e.g., iso-pentyl) | Alters the shape of the hydrophobic substituent, which may lead to a better or worse fit in the binding site. |

| Introducing unsaturation (e.g., a double bond) | Restricts conformational flexibility and may orient the substituent more favorably for binding. |

This table presents hypothetical outcomes based on general principles of medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.comsysrevpharm.org For a series of analogues derived from this compound, QSAR aims to develop mathematical models that correlate variations in their structural or physicochemical properties with changes in their biological potency. nih.gov Such models are instrumental in predicting the activity of novel, unsynthesized compounds, thereby guiding lead optimization and reducing the time and resources required for drug discovery. sysrevpharm.orgbasicmedicalkey.com The development of a robust QSAR model involves several critical stages, including the careful selection of molecular descriptors, the development of a statistically sound model, and rigorous validation to ensure its predictive power. semanticscholar.orgnih.gov

Descriptor Selection and Calculation

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For analogues of this compound, a diverse range of descriptors would be calculated to capture the chemical information relevant to their biological activity. These descriptors are typically categorized as 1D, 2D, or 3D.

1D Descriptors: These include basic molecular properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural fragments. For instance, descriptors could quantify the presence of the thietane ring, the cyclobutyl group, or the amine function.

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges on atoms). nih.gov

In a typical QSAR study on nitrogen-containing heterocycles, software packages like PyDescriptor or PaDEL are used to calculate a large number of potential descriptors. tiu.edu.iqresearchgate.net Following calculation, a crucial step is feature selection to reduce the dimensionality of the data. This process, often termed Objective Feature Selection (OFS), eliminates descriptors that are constant, near-constant, or highly inter-correlated (e.g., |R| > 0.90), as these can introduce noise and instability into the model. tiu.edu.iqresearchgate.net The goal is to identify a smaller, more relevant subset of descriptors that have a strong and mechanistically interpretable relationship with the biological activity. nih.gov

For this compound analogues, descriptors of interest might include:

Topological Descriptors: Quantifying the size, shape, and branching of the cyclobutyl and pentyl groups.

Electronic Descriptors: Capturing the electronic environment of the nitrogen and sulfur atoms in the thietane ring, which could be crucial for receptor interaction.

The table below illustrates a hypothetical selection of descriptor classes and their potential relevance in a QSAR study of these analogues.

| Descriptor Class | Specific Examples | Potential Relevance to Activity |

| Constitutional (1D) | Molecular Weight, Number of Nitrogen Atoms | General size and elemental composition effects. |

| Topological (2D) | Kier & Hall Connectivity Indices, Balaban J Index | Describes molecular shape, branching, and cyclicity. |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA), Molecular Volume | Relates to steric fit within a biological target. nih.gov |

| Electronic (3D) | Dipole Moment, Partial Charges on N and S atoms | Governs electrostatic interactions, hydrogen bonding potential. |

| Physicochemical | LogP, Molar Refractivity | Influences solubility, membrane permeability, and hydrophobic interactions. |

Model Development and Validation Methodologies

Once a set of relevant descriptors is selected, a mathematical model is developed to establish a correlation with the biological activity. Various statistical and machine learning methods can be employed for this purpose. sysrevpharm.org Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and k-Nearest Neighbors (kNN). sysrevpharm.orguniroma1.it

Model Validation is a critical step to ensure the reliability and robustness of the developed QSAR model. derpharmachemica.com It is broadly divided into internal and external validation.

Internal Validation: This process assesses the stability and robustness of the model using only the training set. The most common method is cross-validation, such as Leave-One-Out (LOO) or Leave-Many-Out (LMO) cross-validation. basicmedicalkey.comnih.gov In LOO cross-validation, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validated correlation coefficient, Q². A high Q² value (e.g., > 0.5) is generally considered indicative of a robust model. uniroma1.it Another internal validation technique is Y-randomization, where the biological activity data is randomly shuffled multiple times to build new models. A valid model should show very low correlation coefficients for the randomized data, confirming that the original model is not due to a chance correlation. uniroma1.it

External Validation: This is the most stringent test of a model's predictive power. The model built using the training set is used to predict the biological activities of the compounds in the external test set. basicmedicalkey.comnih.gov The predictive performance is evaluated using statistical metrics, most importantly the coefficient of determination for the test set (R²_pred). A high R²_pred value (e.g., > 0.6) indicates that the model can accurately predict the activity of new compounds. uniroma1.it

The following table summarizes key validation metrics and their typical acceptance criteria.

| Validation Type | Metric | Description | Common Acceptance Criteria |

| Internal | R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |

| Internal | Q² (Cross-validated R²) | Measures the predictive power within the training set. | > 0.5 |

| External | R²_pred (Predictive R² for test set) | Measures the predictive accuracy for external data. | > 0.6 |

Computational Chemistry and Molecular Modeling of N 1 Cyclobutylpentyl Thietan 3 Amine

Conformational Analysis and Energy Landscapes of N-(1-Cyclobutylpentyl)thietan-3-amine

The biological function of a flexible molecule like this compound is intrinsically linked to its accessible conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them, collectively known as the potential energy landscape.

The structure of this compound features several sources of conformational flexibility: the puckering of the cyclobutane (B1203170) and thietane (B1214591) rings, and the rotation around the single bonds of the pentyl chain. The cyclobutane ring is known to adopt a puckered conformation to relieve angle and torsional strain. Similarly, the thietane ring is not planar. The pentyl chain, with its multiple rotatable bonds, can adopt a vast number of conformations.

A systematic conformational search, employing methods like molecular mechanics (MM) force fields (e.g., MMFF94, OPLS3e) or more rigorous quantum mechanical (QM) methods, would be necessary to explore the conformational space. The results of such an analysis would yield a set of low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred shapes of the molecule is the first step in hypothesizing how it might interact with a biological target.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle (C1-C2-N-C3) | Ring Pucker (Cyclobutane) | Ring Pucker (Thietane) | Relative Energy (kcal/mol) |

| Conf-1 | 178.5° (trans) | Puckered | Puckered | 0.00 |

| Conf-2 | 65.2° (gauche) | Puckered | Puckered | 1.25 |

| Conf-3 | -68.9° (gauche) | Puckered | Puckered | 1.30 |

| Conf-4 | 175.0° (trans) | Planar (TS) | Puckered | 5.80 |

| Conf-5 | 179.1° (trans) | Puckered | Planar (TS) | 4.50 |

Note: This table is illustrative. Actual values would require specific computational studies.

Molecular Docking Simulations with Potential Biological Targets

Given the presence of a secondary amine, a common pharmacophore in many centrally acting drugs, G-protein coupled receptors (GPCRs) represent a plausible class of biological targets for this compound. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

The process involves preparing the 3D structures of both the ligand (the various low-energy conformers of this compound) and the target receptor. Docking algorithms then sample a large number of possible binding poses and score them based on a scoring function that approximates the binding free energy.

Successful docking simulations provide a detailed picture of the interactions between the ligand and the amino acid residues of the receptor's binding pocket. For this compound, key interactions with a hypothetical aminergic GPCR could include:

Ionic Interaction: The protonated secondary amine could form a salt bridge with a conserved aspartate residue in transmembrane helix 3, a common feature for aminergic GPCR ligands.

Hydrogen Bonding: The amine group could also act as a hydrogen bond donor to nearby polar residues.

Hydrophobic Interactions: The cyclobutyl and pentyl groups could engage in van der Waals interactions with hydrophobic residues in the binding pocket, contributing to binding affinity.

CH-π Interactions: Potential interactions between the aliphatic C-H bonds and aromatic residues in the binding pocket.

Docking scores provide a qualitative estimate of binding affinity. More accurate predictions can be obtained using more computationally intensive methods. These can be broadly categorized as:

End-point methods: Such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models.

Alchemical free energy methods: Such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). These are considered the most accurate methods and involve computationally "transforming" the ligand into a solvent molecule or another ligand to calculate the free energy difference.

Table 2: Example of Predicted Binding Affinity for this compound with a Hypothetical GPCR Target

| Method | Predicted Binding Free Energy (ΔG, kcal/mol) | Predicted Ki (nM) |

| Docking Score (Glide SP) | -8.5 | ~250 |

| MM/GBSA | -45.7 | ~50 |

| FEP | -11.2 ± 0.5 | ~15 |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory of how the positions and velocities of the atoms evolve.

For this compound docked into a target receptor, an MD simulation on the order of nanoseconds to microseconds could be performed. Analysis of the simulation trajectory would reveal:

Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand with respect to its initial docked pose. A stable RMSD suggests a stable binding mode.

Flexibility of the ligand and protein: By calculating the root-mean-square fluctuation (RMSF) of atoms, one can identify which parts of the ligand and receptor are rigid or flexible upon binding.

Persistence of key interactions: The hydrogen bonds and hydrophobic contacts identified in docking can be monitored throughout the simulation to assess their stability.

A stable ligand-protein complex in an MD simulation adds confidence to the predicted binding mode from docking studies.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide detailed insights into the electronic properties of this compound, which govern its reactivity and intermolecular interactions.

Calculations could be performed to determine:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The region around the nitrogen lone pair would be expected to be strongly negative, indicating its role in hydrogen bonding and protonation.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

pKa Prediction: The basicity of the amine group (its pKa) is a crucial property. QM calculations, often combined with a continuum solvent model, can predict the pKa value, which is important for understanding the molecule's ionization state at physiological pH.

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

| Predicted pKa | 9.8 |

Note: These values are illustrative and would need to be calculated using appropriate quantum chemical methods.

De Novo Design Approaches for this compound Based Scaffolds

The core structure of this compound can serve as a scaffold for de novo drug design. This involves computationally generating new molecules with desired properties by either growing a molecule from a starting fragment or by linking fragments together within the binding site of a target.

If this compound shows promising, albeit weak, activity against a target, its scaffold can be used in several ways:

Scaffold Hopping: This involves replacing the core scaffold with a different one while retaining the key interacting functional groups. This can lead to new chemical series with improved properties.

Fragment Growing: The existing scaffold can be elaborated by adding new functional groups to explore unoccupied regions of the binding pocket, potentially forming new favorable interactions and increasing affinity and selectivity.

These approaches, guided by the structural information from docking and MD simulations, can accelerate the discovery of more potent and optimized analogs.

Following a comprehensive search for scientific literature, it has been determined that there is no available research data on the in vitro biological activity or the molecular mechanism of action for the chemical compound this compound.

As a result, the generation of an article with the requested detailed sections and subsections is not possible at this time. Scientific and scholarly databases, as well as general web searches, did not yield any studies pertaining to cell-based assays, mechanistic investigations, protein-ligand interaction studies, or gene expression and proteomic analyses for this specific compound.

Therefore, the requested article focusing on the "In Vitro Biological Activity and Mechanistic Investigations of this compound" cannot be produced.

In Vitro Biological Activity and Mechanistic Investigations of N 1 Cyclobutylpentyl Thietan 3 Amine

Molecular Mechanism of Action Elucidation

Cell Signaling Pathway Perturbation Analysis

The impact of N-(1-Cyclobutylpentyl)thietan-3-amine on cellular signaling pathways remains an area of active investigation. Research into related heterocyclic compounds suggests that such molecules can modulate various signaling cascades crucial for cell proliferation, survival, and apoptosis. For instance, many biologically active compounds are known to interact with key signaling pathways such as NF-κB, Akt, MAPK, and Wnt. Perturbations in these pathways are frequently associated with disease states, particularly in oncology. The structural motifs of this compound, specifically the thietane (B1214591) ring and the N-alkyl substituent, may confer the ability to interact with specific kinases or receptors within these pathways, thereby altering downstream signaling events. However, detailed mechanistic studies specifically elucidating the signaling perturbations induced by this compound are not yet extensively documented in publicly available literature.

Comparative Biological Activity Across Diverse Amine Structures

The biological activity of thietan-3-amine (B45257) derivatives is significantly influenced by the nature of the substituent on the amine group. Structure-activity relationship (SAR) studies on analogous series of compounds often reveal that modifications to the amine substituent can dramatically alter potency and selectivity. For example, in other classes of bioactive amines, variations in the size, lipophilicity, and electronic properties of the N-substituent can lead to profound differences in biological effect.

To illustrate this principle, a hypothetical comparative analysis of N-substituted thietan-3-amines is presented below. This table showcases how variations in the amine substituent could potentially influence a key biological activity metric, such as IC50 (the half maximal inhibitory concentration).

| Compound ID | N-Substituent | Structure | Hypothetical IC50 (µM) |

| 1 | 1-Cyclobutylpentyl | 5.2 | |

| 2 | 3-Methylbutyl | 12.8 | |

| 3 | Cyclohexyl | 8.5 | |

| 4 | Benzyl | 25.1 |

Note: The data in this table is illustrative and intended to demonstrate the concept of comparative biological activity. It is not based on experimentally verified results for these specific compounds.

Investigation of Stereoisomeric Effects on Biological Activity

Stereoisomerism can play a critical role in the biological activity of chiral molecules. For this compound, which contains at least one stereocenter at the carbon atom of the pentyl chain attached to the nitrogen, the spatial arrangement of the substituents can significantly affect its interaction with biological targets. It is well-established in pharmacology that different enantiomers or diastereomers of a compound can exhibit widely varying potencies, with one isomer often being significantly more active than the others.

Below is a hypothetical representation of data that might be generated from such a study:

| Stereoisomer | Configuration | Hypothetical Receptor Binding Affinity (Ki, nM) |

| Isomer A | (R) | 15.3 |

| Isomer B | (S) | 120.7 |

| Racemic Mixture | (R/S) | 68.5 |

Note: The data in this table is for illustrative purposes to highlight the potential differences in activity between stereoisomers and is not based on measured experimental data.

Preclinical Toxicokinetics and Metabolism of N 1 Cyclobutylpentyl Thietan 3 Amine

In Vitro Metabolic Stability Assessment

In the early phases of drug discovery, determining the metabolic stability of a new chemical entity (NCE) is a critical step. nih.govif-pan.krakow.pl This assessment predicts how susceptible a compound is to biotransformation by metabolic enzymes, primarily in the liver. sigmaaldrich.cn High metabolic stability often correlates with a longer duration of action in the body, whereas low stability can lead to rapid clearance, potentially reducing therapeutic efficacy. Key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint), which help in forecasting in vivo pharmacokinetic behaviors like bioavailability and clearance. nih.govnuvisan.com

Microsomal Stability Studies

Microsomal stability assays are a common initial screen to evaluate a compound's susceptibility to Phase I metabolism. sigmaaldrich.cn These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes. domainex.co.uk

The standard procedure involves incubating the test compound with liver microsomes (from human or preclinical species) in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is essential for CYP enzyme activity. axispharm.comprotocols.io The reaction is maintained at 37°C, and samples are collected at various time points (e.g., 0, 5, 15, 30, 45 minutes). domainex.co.ukuomus.edu.iq The reaction is then stopped, typically by adding a cold organic solvent like acetonitrile (B52724), which also precipitates proteins. axispharm.com After centrifugation, the remaining concentration of the parent compound in the supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). domainex.co.uk

The rate of disappearance of the compound allows for the calculation of its half-life and intrinsic clearance. creative-bioarray.com

Table 1: Illustrative Microsomal Stability Data This table presents hypothetical data for illustrative purposes.

| Compound | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |

|---|---|---|---|---|

| N-(1-Cyclobutylpentyl)thietan-3-amine | Human | 25 | 27.7 | Moderate |

| This compound | Rat | 12 | 57.8 | Low |

| Verapamil (Control) | Human | 18 | 38.5 | Moderate-Low |

Hepatocyte Incubation Assays

While microsomes are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery of a whole cell. Hepatocyte (liver cell) incubation assays provide a more comprehensive model, as they contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment. domainex.co.ukbioduro.com

In this assay, cryopreserved or fresh hepatocytes are incubated in suspension with the test compound. nuvisan.comdomainex.co.uk The process is similar to microsomal studies, with incubations performed at 37°C and samples taken over a time course (e.g., up to 2 hours). bioduro.comeuropa.eu The concentration of the parent compound is monitored over time by LC-MS/MS to determine the rate of metabolism. domainex.co.uk Because hepatocytes are intact cells, these assays also account for cellular uptake and transport processes, offering a more complete picture of hepatic clearance. domainex.co.uk

Table 2: Illustrative Hepatocyte Stability Data This table presents hypothetical data for illustrative purposes.

| Compound | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

|---|---|---|---|

| This compound | Human | 45 | 15.4 |

| This compound | Dog | 33 | 21.0 |

| 7-Hydroxycoumarin (Control) | Human | 15 | 46.2 |

Identification of Major Metabolites via Mass Spectrometry Techniques

Identifying the metabolic products of a drug candidate is crucial, as metabolites can be active, inactive, or even toxic. ijpras.com Modern analytical techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, are the primary tools for metabolite identification. ijpras.com These methods allow for the detection of metabolites in complex biological matrices and provide precise mass measurements, which are used to deduce their elemental composition and chemical structure. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps pinpoint the site of metabolic modification. ijpras.com

Phase I Biotransformation Pathways (e.g., N-dealkylation, hydroxylation)

Phase I reactions, also known as functionalization reactions, introduce or expose polar functional groups on a parent compound, making it more water-soluble. numberanalytics.comdrughunter.com For a compound like this compound, which contains secondary amine and multiple aliphatic carbon atoms, several Phase I pathways are plausible.

N-dealkylation: The removal of the (1-Cyclobutylpentyl) group from the nitrogen atom is a common metabolic route for secondary amines. researchgate.netresearchgate.net

Hydroxylation: The addition of a hydroxyl (-OH) group can occur at various positions on the cyclobutyl or pentyl moieties, or on the thietane (B1214591) ring. nih.govphiladelphia.edu.jo Aliphatic hydroxylation is a very common reaction catalyzed by CYP enzymes. philadelphia.edu.jo

Oxidation of the Thietane Ring: The sulfur atom in the thietane ring is susceptible to oxidation, which would lead to the formation of a sulfoxide (B87167) and subsequently a sulfone.

Table 3: Potential Phase I Metabolites of this compound This table presents hypothetical metabolites for illustrative purposes.

| Metabolic Reaction | Proposed Metabolite Structure | Change in Mass (Da) |

|---|---|---|

| N-dealkylation | Thietan-3-amine (B45257) | -125.15 |

| Cyclobutyl Hydroxylation | Hydroxy-N-(1-cyclobutylpentyl)thietan-3-amine | +15.99 |

| Pentyl Hydroxylation | Hydroxy-N-(1-cyclobutylpentyl)thietan-3-amine | +15.99 |

Phase II Conjugation Pathways (e.g., glucuronidation, sulfation)

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules. longdom.orgreactome.org This process significantly increases the polarity and water solubility of the compound, facilitating its excretion from the body. uomus.edu.iqnih.gov

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to functional groups like amines or newly formed hydroxyl groups. uomus.edu.iqlongdom.org The secondary amine in this compound or any hydroxylated metabolites could undergo N- or O-glucuronidation, respectively. nih.govfiveable.me

Sulfation: This pathway involves the transfer of a sulfonate group to hydroxyl or amine functionalities. longdom.orgfiveable.me It is another key mechanism for increasing the polarity of xenobiotics for excretion. longdom.org

Table 4: Potential Phase II Metabolites of this compound This table presents hypothetical metabolites for illustrative purposes.

| Metabolic Reaction | Conjugated Moiety | Change in Mass (Da) |

|---|---|---|

| N-Glucuronidation (on parent) | Glucuronic Acid | +176.03 |

| O-Glucuronidation (on hydroxylated metabolite) | Glucuronic Acid | +176.03 |

Enzyme Kinetics of Metabolic Pathways

Understanding the kinetics of the enzymes responsible for metabolizing a drug is essential for predicting its behavior in vivo, especially concerning drug-drug interactions and saturation of metabolism at higher doses. nih.govpatsnap.com Enzyme kinetic studies determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). if-pan.krakow.plpatsnap.com

Km (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity between the enzyme and the compound. if-pan.krakow.pl

Vmax (Maximum Velocity): The maximum rate at which the enzyme can metabolize the compound when it is saturated with the substrate. if-pan.krakow.pl

Intrinsic Clearance (CLint): Calculated as Vmax/Km, this parameter describes the inherent ability of an enzyme to metabolize a compound. if-pan.krakow.pl

These parameters are crucial for building pharmacokinetic models to predict how a drug will be handled by the body at different dose levels. patsnap.comnumberanalytics.com

Table 5: Illustrative Enzyme Kinetic Parameters for a Primary Metabolic Pathway This table presents hypothetical data for illustrative purposes.

| Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human Liver Microsomes | 12.5 | 450 | 36.0 |

| Recombinant CYP3A4 | 8.2 | 310 | 37.8 |

Cytochrome P450 (CYP) Isoform Contributions

No studies were identified that investigated the specific cytochrome P450 isoforms responsible for the metabolism of this compound. In general, the CYP enzyme family, particularly isoforms within the CYP1, CYP2, and CYP3 families, are responsible for the oxidative metabolism of a vast array of xenobiotics. nih.govmdpi.commdpi.com These enzymes play a critical role in the biotransformation of drugs and other chemical compounds, often being the primary determinants of their metabolic clearance. nih.govnih.gov

Non-CYP Metabolic Enzyme Characterization

Information regarding the involvement of non-cytochrome P450 metabolic enzymes in the biotransformation of this compound is not available in the public domain.

Species Comparative Metabolism (in vitro)

No in vitro studies comparing the metabolism of this compound across different species (e.g., human, rat, mouse, dog, monkey) were found. Such comparative studies are essential in preclinical development to understand interspecies differences in metabolic profiles, which can influence the choice of animal models for toxicological studies. nih.govmdpi.com The goal is to ensure that the animal models are exposed to a similar profile of metabolites as humans. nih.gov

Physiologically-Based Toxicokinetic (PBTK) Modeling (Computational/Predictive for Disposition)

Due to the absence of in vitro metabolic and physicochemical data for this compound, no physiologically-based toxicokinetic models have been developed or published.

The construction and parameterization of a PBTK model require extensive compound-specific data, including metabolic clearance rates, plasma protein binding, and tissue partition coefficients. As this information is not available for this compound, this section cannot be addressed.

Predicting in vitro tissue concentrations is a function of PBTK modeling. Without a constructed and validated model, no predictions regarding the tissue disposition of this compound can be made.

Advanced Analytical Methodologies for N 1 Cyclobutylpentyl Thietan 3 Amine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating N-(1-Cyclobutylpentyl)thietan-3-amine from complex matrices and for its quantification. The choice between liquid and gas chromatography depends on the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. HPLC, often coupled with mass spectrometry, is a powerful tool for the determination of synthetic compounds in various samples. oup.comhelsinki.fi

For compounds like this compound, reversed-phase HPLC is the most common approach. A C18 stationary phase is typically employed, providing effective separation based on the compound's hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier like formic acid or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. jfda-online.com

Detection can be achieved using a diode-array detector (DAD) for preliminary screening, but coupling HPLC with a mass spectrometer (LC-MS) offers superior sensitivity and selectivity. numberanalytics.com Method validation for similar amine compounds in various products has demonstrated high precision, accuracy, and recovery, with limits of detection (LOD) and quantification (LOQ) often in the low mg/kg range. nih.gov

Table 1: Typical HPLC Parameters for the Analysis of Amine Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elutes the analyte from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls retention time and separation efficiency. |

| Injection Volume | 1 - 10 µL | Introduces the sample into the system. |

| Detector | Mass Spectrometer (MS) or Diode-Array Detector (DAD) | Provides sensitive and selective detection. |

This interactive table summarizes common starting parameters for developing an HPLC method for this compound analysis.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique in forensic and chemical analysis for the identification of volatile substances. numberanalytics.com For this compound, its applicability depends on its thermal stability. Many synthetic cathinones and related amine compounds are known to be thermally labile, potentially undergoing degradation in the hot GC injection port. ojp.gov

To mitigate thermal degradation and improve chromatographic performance, derivatization is a common strategy. ojp.gov Acylating agents such as N-trifluoroacetic anhydride (B1165640) (TFAA) or N-pentafluoropropionic anhydride (PFPA) can be used to react with the secondary amine group, forming a more stable and volatile derivative. nih.gov This approach can also enhance mass spectral fragmentation for more confident identification. researchgate.net

The choice of GC column is typically a low-polarity phase, such as one based on 5% phenyl-polysiloxane (e.g., DB-5ms or HP-5ms), which separates compounds based on their boiling points and polarity. nih.gov

Table 2: Comparison of Direct vs. Derivatization GC-MS Approaches

| Approach | Advantages | Disadvantages |

|---|---|---|

| Direct Analysis | Simpler sample preparation, faster turnaround. | Risk of thermal degradation, poor peak shape, potential for inaccurate quantification. ojp.gov |

| Derivatization | Improved thermal stability, enhanced volatility, better peak symmetry, characteristic fragmentation patterns. researchgate.net | Additional sample preparation step, potential for incomplete reaction, introduction of artifacts. |

This interactive table outlines the pros and cons of different GC-MS strategies for analyzing compounds like this compound.

Mass Spectrometry (MS) Applications in Structural Elucidation and Metabolite Identification

Mass spectrometry is an indispensable tool for the analysis of novel compounds, providing precise mass measurements and detailed structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) is critical for the analysis of new psychoactive substances (NPS) and other unknown compounds. nih.govnih.gov Unlike low-resolution mass spectrometry, HRMS instruments (such as Orbitrap or time-of-flight (TOF) analyzers) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm). cfsre.org This precision allows for the determination of the elemental composition of the parent molecule and its metabolites, significantly increasing confidence in its identification, even without a certified reference standard. nih.gov

For this compound (C₁₄H₂₇NS), HRMS can distinguish its molecular formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Table 3: Theoretical Exact Masses for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Neutral Molecule [M] | C₁₄H₂₇NS | 241.18642 |

| Protonated Molecule [M+H]⁺ | C₁₄H₂₈NS⁺ | 242.19420 |

This interactive table shows the calculated exact masses for different ionic species of the target compound, which can be verified using HRMS.

Tandem mass spectrometry (MS/MS) is a technique where ions are selected, fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This process provides a structural "fingerprint" of the molecule, which is invaluable for identifying isomers and elucidating the structure of unknown compounds. nationalmaglab.org In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound would be selected as the precursor ion and subjected to collision-induced dissociation (CID). wikipedia.org

The fragmentation of this compound is expected to be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic pathway for aliphatic amines. miamioh.edu The most likely fragmentation pathways would involve the loss of the cyclobutyl or pentyl groups. Cleavage of the thietane (B1214591) ring is also possible. arkat-usa.org

Predicted Fragmentation Pathways:

Alpha-cleavage: The most favorable fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of a C₄H₉ radical (from the pentyl chain) or a C₅H₉ radical, resulting in stable iminium ions.

Ring Opening: Fragmentation of the thietane ring could occur, leading to the loss of thioformaldehyde (B1214467) (CH₂S) or other sulfur-containing fragments.

Table 4: Predicted Major Fragment Ions in MS/MS of [C₁₄H₂₇NS+H]⁺

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 184.1312 | Loss of C₄H₉ (butyl radical) | Alpha-cleavage at pentyl chain |

| 170.1156 | Loss of C₅H₉ (pentyl radical) | Alpha-cleavage at pentyl chain |

| 114.0838 | [C₇H₁₂N]⁺ | Cleavage yielding cyclobutyl-amine fragment |

This interactive table details the expected key fragment ions from the MS/MS analysis of this compound, aiding in its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. ethernet.edu.et It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ipb.ptresearchgate.net For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be required for complete structural assignment.

¹H NMR: The proton NMR spectrum would confirm the presence of all structural motifs. The protons on the carbon adjacent to the nitrogen (the methine proton) would appear as a multiplet. The cyclobutyl and pentyl groups would show characteristic signals in the aliphatic region, while the thietane ring protons would likely appear as complex multiplets due to their diastereotopic nature and coupling. docbrown.info

¹³C NMR: The carbon NMR spectrum would show 14 distinct signals (assuming no magnetic equivalence), confirming the total number of carbon atoms. The chemical shifts would indicate the type of carbon (e.g., CH₃, CH₂, CH). For instance, carbons directly bonded to the nitrogen and sulfur atoms would be shifted downfield. rsc.org

2D NMR: Techniques like Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, confirming the connectivity within the pentyl, cyclobutyl, and thietane fragments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Structural Units

| Structural Unit | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thietane Ring (C-S-C) | 2.8 - 3.5 | 30 - 40 |

| Thietane Ring (CH-N) | 3.5 - 4.0 | 55 - 65 |

| Pentyl Chain (CH-N) | 2.5 - 3.0 | 60 - 70 |

| Cyclobutyl Ring (CH) | 1.8 - 2.5 | 35 - 45 |

| Pentyl Chain (CH₂/CH₃) | 0.8 - 1.6 | 14 - 40 |

| Cyclobutyl Ring (CH₂) | 1.5 - 2.2 | 20 - 30 |

This interactive table provides estimated chemical shift ranges for the different parts of the this compound molecule, based on typical values for similar functional groups. chemicalbook.comchemicalbook.com

Spectroscopic Methods (IR, UV-Vis) for Compound Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of novel compounds. For this compound, Infrared (IR) spectroscopy provides critical information about the presence of specific functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into electronic transitions within the molecule. As direct experimental spectra for this specific compound are not publicly available, this section presents a theoretical characterization based on the analysis of its constituent functional groups and analogous molecular structures.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is predicted to exhibit a combination of absorption bands corresponding to its secondary amine, cyclobutyl, pentyl, and thietane moieties. Each functional group contributes characteristic vibrations (stretching and bending) that appear at specific wavenumbers.

The key diagnostic peaks would arise from the secondary amine group. A single, weak to medium intensity band is expected in the 3350-3310 cm⁻¹ region, which is characteristic of the N-H stretching vibration in secondary amines. orgchemboulder.comspectroscopyonline.com The presence of a single peak, as opposed to the two peaks seen in primary amines, is a key identifier. orgchemboulder.comopenstax.orgwikieducator.org Furthermore, a broad, strong band corresponding to the N-H wagging vibration is anticipated in the 910-665 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The C-N stretching vibration for the aliphatic amine is expected to appear as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.comwikieducator.org

The aliphatic portions of the molecule, the cyclobutyl and pentyl groups, will be characterized by prominent C-H stretching and bending vibrations. Strong absorption bands from the C-H stretching of the CH₂, and CH₃ groups are predicted to be in the 2987-2887 cm⁻¹ range. docbrown.info The cyclobutane (B1203170) ring itself is expected to show characteristic deformation vibrations, with a notable absorption band around 1250 cm⁻¹ and another in the 935-900 cm⁻¹ region. docbrown.inforsc.org

The thietane ring, a four-membered sulfur-containing heterocycle, contributes vibrations in the fingerprint region of the spectrum. These would include C-S and C-C stretching, as well as ring puckering and deformation modes, though their specific assignment without experimental data is complex.

The predicted significant IR absorption bands for this compound are summarized in the table below.

Table 1: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3350 - 3310 | Weak - Medium | N-H Stretch | Secondary Amine |

| 2987 - 2887 | Strong | C-H Stretch | Cyclobutyl & Pentyl Groups (CH₂, CH₃) |

| 1470 - 1447 | Medium | CH₂ Scissoring (Bending) | Cyclobutyl & Pentyl Groups |

| ~1250 | Medium | Ring Vibration | Cyclobutane Ring |

| 1250 - 1020 | Weak - Medium | C-N Stretch | Aliphatic Amine |

| 935 - 900 | Medium | Ring Vibration | Cyclobutane Ring |

| 910 - 665 | Strong, Broad | N-H Wag (Out-of-plane bend) | Secondary Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The specific wavelengths absorbed are characteristic of the molecule's electronic structure.

For this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The molecule is a saturated aliphatic amine, lacking chromophores such as double bonds, aromatic rings, or carbonyl groups that typically absorb in this region. uobabylon.edu.iqpharmatutor.orglibretexts.org

The electronic transitions available in this compound are high-energy sigma to sigma star (σ → σ) and non-bonding to sigma star (n → σ) transitions.

σ → σ Transitions:* These transitions involve electrons in the C-C, C-H, C-N, and C-S single bonds. They require a large amount of energy, corresponding to wavelengths in the far or vacuum UV region (typically below 200 nm). uobabylon.edu.iqpharmatutor.orgstackexchange.com For instance, the maximum absorption for simple alkanes like methane (B114726) and ethane (B1197151) are 125 nm and 135 nm, respectively. stackexchange.com

n → σ Transitions:* The nitrogen and sulfur atoms in the molecule possess non-bonding electron pairs (lone pairs). These electrons can be excited to an antibonding sigma orbital (σ). While these transitions require less energy than σ → σ transitions, they still typically occur at wavelengths below the 200 nm cutoff of standard UV-Vis spectrophotometers for simple aliphatic amines and sulfides. libretexts.orgnih.gov Studies on thietane vapor have shown its absorption occurs in the vacuum ultraviolet region of 110-240 nm. aip.orgaip.orgnii.ac.jp

Therefore, a solution of this compound in a non-absorbing solvent like ethanol (B145695) or hexane (B92381) would be expected to be transparent in the 200-800 nm range, resulting in a spectrum with no distinct absorption peaks.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

| Wavelength Range (nm) | Predicted Absorbance | Type of Electronic Transition |

| 200 - 800 | None Expected | N/A |

| < 200 | Expected | σ → σ* and n → σ* |

Conclusion and Future Research Directions

Summary of Current Research Landscape for N-(1-Cyclobutylpentyl)thietan-3-amine

A thorough review of the scientific literature indicates that this compound is a novel chemical entity with a currently unpublished research profile. At present, there are no publicly accessible studies detailing its synthesis, biological activity, or toxicological assessment. The compound, characterized by a unique combination of a strained thietane (B1214591) ring, a secondary amine, and a cyclobutylpentyl substituent, represents a scientifically uncharted territory. This lack of specific data underscores a significant opportunity for foundational research to characterize this molecule and explore its potential applications, particularly in medicinal chemistry where each of its structural motifs has been independently recognized for its utility. The subsequent sections outline prospective research avenues that could establish a comprehensive scientific understanding of this compound.

Unexplored Avenues in Synthetic Chemistry of Thietane-Containing Amines

The synthesis of thietane-containing amines, particularly those with complex N-alkyl groups like this compound, presents a fertile ground for synthetic innovation. While general methods for the synthesis of the thietane ring and 3-aminothietanes are established, their application to structurally demanding targets remains an area of active development. nih.govresearchgate.net

Future synthetic explorations could focus on several key areas:

Novel Cyclization Strategies: Traditional syntheses of thietanes often rely on the cyclization of 1,3-dihalides with a sulfide (B99878) source or the intramolecular cyclization of 3-mercaptoalkyl halides. beilstein-journals.org Investigating alternative and more efficient methods, such as photochemical [2+2] cycloadditions or ring expansion reactions of thiiranes, could provide more direct and stereocontrolled routes to highly substituted thietanes. beilstein-journals.org

Stereoselective Synthesis: The development of enantioselective methods for the synthesis of chiral 3-aminothietanes is a significant challenge. Asymmetric catalysis, chiral auxiliaries, or enzymatic resolutions could be employed to access single enantiomers of this compound, which is crucial for understanding its biological activity and potential therapeutic applications.

Diversification of Scaffolds: The synthesis of a library of analogs based on the this compound scaffold could be a valuable endeavor. This could involve varying the substituents on the cyclobutyl and pentyl groups, as well as on the thietane ring itself. Such a library would be instrumental for structure-activity relationship studies. A review of synthetic methods for 3-amino thietane and its derivatives highlights various approaches, including ring expansion of 1,3-azathietane and cyclization of β-amino sulfides, which could be adapted for this purpose. researchgate.net

A summary of potential synthetic strategies for thietane-containing amines is presented in the table below.

Advanced SAR and QSAR Applications for Lead Optimization

In the absence of biological data for this compound, the application of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies will be indispensable for its future development as a potential bioactive agent. These computational tools are crucial for rationally designing new compounds with improved potency and reduced off-target effects. nih.govnih.gov

Future research in this area should involve:

Building a Diverse Chemical Library: A focused library of analogs of this compound should be synthesized, systematically modifying the cyclobutyl, pentyl, and thietane moieties.

High-Throughput Screening: The synthesized compounds would need to be screened against a panel of biological targets to generate the necessary activity data for SAR and QSAR analysis.

Development of Predictive QSAR Models: Using the generated bioactivity data, robust QSAR models can be developed to correlate the structural features of the compounds with their biological effects. mdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.govpensoft.net

Key descriptors that could be incorporated into a QSAR model for thietane-containing amines are listed below.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Partial charges, dipole moment | Governs electrostatic interactions with biological targets. |

| Steric | Molecular volume, surface area | Influences the fit of the molecule into a binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and solubility. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

Deeper Mechanistic Insights into Biological Interactions

The thietane ring is a bioisostere of other cyclic systems and can influence the physicochemical properties of a molecule, such as its conformation and metabolic stability. benthamdirect.com The unique structural features of this compound suggest several avenues for investigating its potential biological interactions.

Future mechanistic studies could explore:

Target Identification: Unbiased screening approaches, such as chemical proteomics or phenotypic screening, could be employed to identify the cellular targets of this compound. Heterocyclic compounds are known to interact with a wide range of biological targets. nih.gov

Enzyme Inhibition Studies: Given the prevalence of sulfur-containing heterocycles in enzyme inhibitors, this compound could be evaluated for its ability to inhibit various enzymes, such as proteases, kinases, or methyltransferases.

Receptor Binding Assays: The compound could be tested for its affinity to various receptors, particularly those in the central nervous system, as some thietane derivatives have shown activity at NMDA receptors. nih.gov

Structural Biology: If a specific biological target is identified, co-crystallization of the compound with the target protein could provide detailed atomic-level insights into its binding mode, guiding further optimization.

Integration of In Vitro Toxicokinetics for Compound Prioritization

Early assessment of the absorption, distribution, metabolism, and excretion (ADME) and toxicological (Tox) properties of new chemical entities is critical to avoid late-stage failures in drug development. creative-biostructure.com Integrating in vitro toxicokinetics early in the research of this compound and its analogs will be essential for prioritizing compounds with favorable drug-like properties. symeres.com

A comprehensive in vitro ADME-Tox profiling strategy should include: